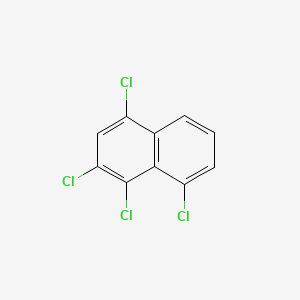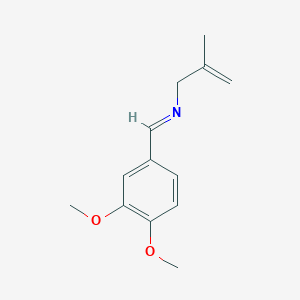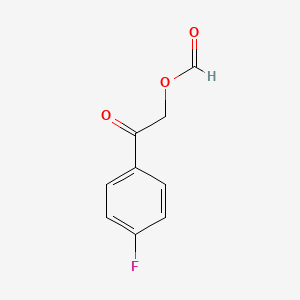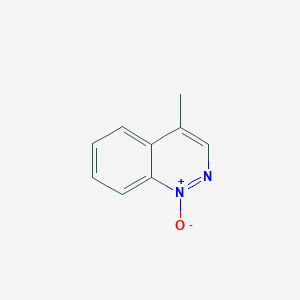
Propionaldehyde, dicrotyl acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionaldehyde, dicrotyl acetal is an organic compound with the molecular formula C11H20O2. It is a derivative of propionaldehyde, where the aldehyde group is protected by forming an acetal with two crotyl groups. This compound is of interest in various chemical and industrial applications due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propionaldehyde, dicrotyl acetal can be synthesized through the reaction of propionaldehyde with crotyl alcohol in the presence of an acid catalyst. The reaction typically involves the following steps:
Protonation of the carbonyl group: The carbonyl group of propionaldehyde is protonated by the acid catalyst, increasing its electrophilicity.
Nucleophilic attack by crotyl alcohol: The nucleophilic crotyl alcohol attacks the protonated carbonyl carbon, forming a hemiacetal intermediate.
Formation of the acetal: A second molecule of crotyl alcohol reacts with the hemiacetal intermediate, resulting in the formation of this compound, and the elimination of water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves continuous processes with efficient removal of water to drive the reaction towards acetal formation. The use of molecular sieves or a Dean-Stark apparatus is common to ensure the complete conversion of propionaldehyde to its acetal derivative .
Analyse Chemischer Reaktionen
Types of Reactions
Propionaldehyde, dicrotyl acetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, the acetal can be hydrolyzed back to propionaldehyde and crotyl alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetal to alcohols or other reduced forms.
Common Reagents and Conditions
Acidic conditions: For hydrolysis and acetal formation.
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Hydrolysis: Propionaldehyde and crotyl alcohol.
Oxidation: Propionic acid and crotyl alcohol derivatives.
Reduction: Propanol and crotyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Propionaldehyde, dicrotyl acetal has several applications in scientific research:
Chemistry: Used as a protecting group for aldehydes in organic synthesis, allowing selective reactions on other functional groups.
Biology: Investigated for its potential in modifying biological molecules and studying enzyme mechanisms.
Medicine: Explored for its role in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in polymer synthesis
Wirkmechanismus
The mechanism of action of propionaldehyde, dicrotyl acetal involves its ability to protect the aldehyde group from unwanted reactions. The acetal formation stabilizes the molecule, preventing reactions with nucleophiles or oxidizing agents. This protection is reversible under acidic conditions, allowing the controlled release of the aldehyde group when needed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetaldehyde, diethyl acetal: Similar in structure but derived from acetaldehyde.
Butyraldehyde, dimethyl acetal: Derived from butyraldehyde with two methyl groups as protecting groups.
Uniqueness
Propionaldehyde, dicrotyl acetal is unique due to the presence of crotyl groups, which provide additional reactivity and potential for further functionalization. This makes it a versatile compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
5749-78-0 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
(E)-1-[1-[(E)-but-2-enoxy]propoxy]but-2-ene |
InChI |
InChI=1S/C11H20O2/c1-4-7-9-12-11(6-3)13-10-8-5-2/h4-5,7-8,11H,6,9-10H2,1-3H3/b7-4+,8-5+ |
InChI-Schlüssel |
IGJKAEWELWCXNL-NSLJXJERSA-N |
Isomerische SMILES |
CCC(OC/C=C/C)OC/C=C/C |
Kanonische SMILES |
CCC(OCC=CC)OCC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate](/img/structure/B14729486.png)

![2-{2-(Acetyloxy)-3-[2-(acetyloxy)-5-methylbenzyl]-5-chlorobenzyl}-4-methylphenyl acetate](/img/structure/B14729489.png)
![2,3-Dihydro-1h-benzo[f]thiochromene](/img/structure/B14729501.png)




![1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea](/img/structure/B14729527.png)



